molecular formula C14H9ClO4 B2781052 4-(4-Chlorobenzoyloxy)benzoic acid CAS No. 693252-42-5

4-(4-Chlorobenzoyloxy)benzoic acid

Cat. No. B2781052
CAS RN: 693252-42-5
M. Wt: 276.67
InChI Key: PJBWBJCPCRUZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobenzoyloxy)benzoic acid is a chemical compound with the molecular formula C14H9ClO4 . It is a derivative of benzoic acid, which is widely used as a food preservative . The compound is conjugated to glycine in the liver and excreted as hippuric acid .

Scientific Research Applications

Thermodynamic Properties in Pharmaceutical Research

4-(4-Chlorobenzoyloxy)benzoic acid, as a derivative of benzoic and chlorobenzoic acids, plays a significant role in pharmaceutical research. A study focusing on the thermodynamic behavior of benzoic acid and chlorobenzoic acids in mixtures with water and organic solvents provides valuable insights. This research is crucial for process design in pharmaceuticals, particularly concerning stability and solubility of compounds like 4-(4-Chlorobenzoyloxy)benzoic acid. The study used Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model phase behavior in these mixtures, aiding in predicting solubility and phase equilibrium in pharmaceutical contexts (Reschke, Zherikova, Verevkin, & Held, 2016).

Lyotropic Behavior in Polymer Science

In polymer science, 4-(4-Chlorobenzoyloxy)benzoic acid is utilized in synthesizing mesogen-linked cellulose acetates. These compounds, including 4-(4-Chlorobenzoyloxy)benzoic acid, demonstrate nematic monotropic or thermotropic behavior. The research explored the formation of cholesteric lyotropic phases in certain solvents, which is pivotal for understanding the applications of these cellulose acetates in advanced materials and technology (Wu, Gu, Zhang, Huang, & Chen, 2004).

Influence on Luminescent Properties in Lanthanide Coordination

The impact of 4-(4-Chlorobenzoyloxy)benzoic acid on luminescent properties has been investigated in the synthesis of lanthanide coordination compounds. The research indicates that the electron-withdrawing nature of chloro substituents influences the photophysical properties, particularly in the context of luminescence efficiency. Such insights are crucial for developing advanced materials with specific optical properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Photodecomposition Studies

Studies on the photodecomposition of chlorobenzoic acids, including derivatives like 4-(4-Chlorobenzoyloxy)benzoic acid, have significant implications in environmental chemistry. Understanding how these compounds decompose under ultraviolet irradiation informs the assessment of their environmental impact and degradation pathways (Crosby & Leitis, 1969).

Development in Fluorescence Probes

4-(4-Chlorobenzoyloxy)benzoic acid derivatives are instrumental in developing novel fluorescence probes. These probes, designed to selectively detect highly reactive oxygen species, have wide-ranging applications in biological and chemical research. The specific reactivity and fluorescence properties of these compounds make them valuable tools in studying oxidative stress and cellular processes (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Mechanism of Action

Target of Action

The primary target of 4-(4-Chlorobenzoyloxy)benzoic acid is the 4-chlorobenzoyl CoA ligase . This enzyme plays a crucial role in the metabolism of certain compounds, particularly in the process of ligating CoA to various carboxylic acids.

Mode of Action

It is known that benzoic acid derivatives, such as this compound, can interact with their targets and cause changes in their function . The interaction between the compound and its target enzyme could potentially alter the enzyme’s activity, leading to changes in the metabolic processes it is involved in.

Biochemical Pathways

The biochemical pathways affected by 4-(4-Chlorobenzoyloxy)benzoic acid are likely related to the metabolism of benzoic acid derivatives. Benzoic acids are the building blocks of most of the phenolic compounds in foods . Therefore, the compound’s action could potentially affect the biosynthesis of these phenolic compounds, leading to downstream effects on various biochemical processes.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability

Action Environment

The action, efficacy, and stability of 4-(4-Chlorobenzoyloxy)benzoic acid could be influenced by various environmental factors. For instance, the compound’s solubility in different solvents could affect its bioavailability and thus its action . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and its interaction with its target enzyme.

properties

IUPAC Name

4-(4-chlorobenzoyl)oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-11-5-1-10(2-6-11)14(18)19-12-7-3-9(4-8-12)13(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBWBJCPCRUZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorobenzoyloxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.